1-Isopropoxy-3-methyl-5-vinylbenzene
Description
1-Isopropoxy-3-methyl-5-vinylbenzene is a substituted benzene derivative characterized by three distinct functional groups: an isopropoxy group (–OCH(CH₃)₂) at position 1, a methyl group (–CH₃) at position 3, and a vinyl group (–CH=CH₂) at position 3. This combination of substituents confers unique electronic and steric properties, making it a compound of interest in organic synthesis, particularly in polymerization or cross-coupling reactions due to the vinyl moiety.
Properties
IUPAC Name |
1-ethenyl-3-methyl-5-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVCTJLTPGMCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic esters and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Isopropoxy-3-methyl-5-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Isopropoxy-3-methyl-5-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic reagents to form substituted products. The isopropoxy and vinyl groups can influence the reactivity and selectivity of these reactions by donating or withdrawing electron density from the benzene ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-3-isopropoxy-5-methoxybenzene (CAS 1235566-57-0)
- Molecular Formula : C₁₀H₁₃BrO₂
- Molecular Weight : 245.116 g/mol
- Substituents : Bromine (–Br) at position 1, isopropoxy (–OCH(CH₃)₂) at position 3, and methoxy (–OCH₃) at position 4.
- Methoxy groups are electron-donating, whereas vinyl groups can participate in π-conjugation or polymerization .
2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)
- Substituents : Isopropoxy (–OCH(CH₃)₂) at position 2 and two isopropyl (–CH(CH₃)₂) groups at positions 1 and 3.
- Steric hindrance from the two bulky isopropyl groups likely decreases reactivity in electrophilic aromatic substitution compared to the less hindered target compound .
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1)
- Molecular Formula : C₁₁H₁₂BrF₃O₂
- Molecular Weight : 313.11 g/mol
- Substituents : Bromine (–Br) at position 1, isobutoxy (–OCH₂CH(CH₃)₂) at position 3, and trifluoromethoxy (–OCF₃) at position 5.
- Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, altering the electronic landscape of the aromatic ring compared to the electron-neutral vinyl group.
Structural and Functional Group Analysis
Research Implications and Limitations
- Electronic Effects : The vinyl group in the target compound enables π-orbital interactions, while bromine or trifluoromethoxy in analogs alter electrophilicity.
- Steric Considerations : Diisopropyl and isobutoxy groups in analogs increase steric bulk, reducing accessibility to reactive sites.
- Data Gaps: Limited physical property data (e.g., melting point, solubility) in the evidence restricts a comprehensive comparison.
Biological Activity
1-Isopropoxy-3-methyl-5-vinylbenzene, a compound with a unique structure featuring an isopropoxy group, a methyl group, and a vinyl group on a benzene ring, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
Key Features:
- Isopropoxy Group: Contributes to the compound's solubility and reactivity.
- Vinyl Group: Involves in various chemical reactions, enhancing biological interactions.
- Methyl Group: Influences the electronic properties of the molecule.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets in biological systems. Potential mechanisms include:
- Receptor Binding: The compound may interact with cellular receptors, altering signaling pathways.
- Enzyme Modulation: It can inhibit or activate enzymes involved in metabolic processes.
- Antioxidant Activity: The presence of the vinyl group may contribute to scavenging free radicals.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition: The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity: It has shown potential antifungal effects against Candida species.
Cytotoxicity
Research indicates that this compound may possess cytotoxic effects on cancer cell lines. Notable findings include:
- Cell Line Testing: In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines: Studies suggest that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Study on Antimicrobial Activity:
- A study tested various concentrations of the compound against bacterial strains, demonstrating significant inhibition at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment:
- Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in apoptosis, confirmed by flow cytometry analysis.
-
Anti-inflammatory Research:
- A recent study evaluated the effects of the compound on LPS-stimulated macrophages, revealing a reduction in inflammatory markers by up to 40%.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for potential applications in drug development:
- Antimicrobial Agents: Its efficacy against bacteria and fungi positions it as a candidate for new antimicrobial therapies.
- Cancer Treatment: The cytotoxic properties indicate potential for development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
